molecular formula C21H25NO3 B3091532 Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)-phenoxy]-2-pyrrolidinecarboxylate CAS No. 1217784-47-8

Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)-phenoxy]-2-pyrrolidinecarboxylate

Cat. No.: B3091532
CAS No.: 1217784-47-8
M. Wt: 339.4 g/mol
InChI Key: ZNBGZZLUTOXGFU-OALUTQOASA-N
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Description

Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)-phenoxy]-2-pyrrolidinecarboxylate is a complex organic compound that belongs to the class of pyrrolidinecarboxylates This compound is characterized by its unique structural features, including a pyrrolidine ring, a phenoxy group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)-phenoxy]-2-pyrrolidinecarboxylate typically involves multi-step organic reactions. One common synthetic route may include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)-phenoxy]-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: The phenoxy group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)-phenoxy]-2-pyrrolidinecarboxylate exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound could influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)-phenoxy]-2-pyrrolidinecarboxylate: can be compared with other pyrrolidinecarboxylates and phenoxy derivatives.

    Structural Analogues: Compounds with similar structural features, such as different substituents on the pyrrolidine ring or phenoxy group.

Uniqueness

    Structural Uniqueness: The specific arrangement of functional groups and stereochemistry makes this compound unique.

    Functional Properties: Its unique chemical properties and potential biological activities distinguish it from other similar compounds.

Properties

IUPAC Name

methyl (2S,4S)-4-[4-(2-phenylpropan-2-yl)phenoxy]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-21(2,15-7-5-4-6-8-15)16-9-11-17(12-10-16)25-18-13-19(22-14-18)20(23)24-3/h4-12,18-19,22H,13-14H2,1-3H3/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBGZZLUTOXGFU-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3CC(NC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O[C@H]3C[C@H](NC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)-phenoxy]-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)-phenoxy]-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)-phenoxy]-2-pyrrolidinecarboxylate
Reactant of Route 4
Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)-phenoxy]-2-pyrrolidinecarboxylate
Reactant of Route 5
Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)-phenoxy]-2-pyrrolidinecarboxylate
Reactant of Route 6
Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)-phenoxy]-2-pyrrolidinecarboxylate

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